Malonic bis[N'-(9-anthrylmethylene)hydrazide]
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Overview
Description
Malonic bis[N’-(9-anthrylmethylene)hydrazide] is a compound that belongs to the class of hydrazides It is derived from malonic acid and anthrylmethylene hydrazide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of malonic bis[N’-(9-anthrylmethylene)hydrazide] typically involves the reaction of malonic acid derivatives with anthrylmethylene hydrazide. One common method is the condensation reaction between malonic acid dihydrazide and 9-anthraldehyde in the presence of a suitable solvent like ethanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for malonic bis[N’-(9-anthrylmethylene)hydrazide] are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Malonic bis[N’-(9-anthrylmethylene)hydrazide] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products are typically oxidized derivatives of the anthrylmethylene group.
Reduction: Reduced forms of the hydrazide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Malonic bis[N’-(9-anthrylmethylene)hydrazide] has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as an inhibitor of certain enzymes.
Medicine: Explored for its potential antiviral and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of malonic bis[N’-(9-anthrylmethylene)hydrazide] involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound’s hydrazide group can form hydrogen bonds and other interactions with amino acid residues in the enzyme, leading to inhibition .
Comparison with Similar Compounds
Similar Compounds
Phenylacetyl hydrazide malonate: Similar in structure but with a phenylacetyl group instead of an anthrylmethylene group.
Bis-amide derivatives of malonic acid: These compounds have amide groups instead of hydrazide groups.
Uniqueness
Malonic bis[N’-(9-anthrylmethylene)hydrazide] is unique due to its anthrylmethylene group, which imparts specific electronic and steric properties. This makes it particularly useful in forming stable complexes with metal ions and in biological applications where specific interactions with enzymes are required .
Properties
Molecular Formula |
C33H24N4O2 |
---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
N,N'-bis[(E)-anthracen-9-ylmethylideneamino]propanediamide |
InChI |
InChI=1S/C33H24N4O2/c38-32(36-34-20-30-26-13-5-1-9-22(26)17-23-10-2-6-14-27(23)30)19-33(39)37-35-21-31-28-15-7-3-11-24(28)18-25-12-4-8-16-29(25)31/h1-18,20-21H,19H2,(H,36,38)(H,37,39)/b34-20+,35-21+ |
InChI Key |
ZHLKROOMVOPRSJ-VQGAUUQYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C3C(=CC2=C1)C=CC=C3)/C=N/NC(=O)CC(=O)N/N=C/C4=C5C(=CC6=CC=CC=C46)C=CC=C5 |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)CC(=O)NN=CC4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origin of Product |
United States |
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